molecular formula C10H11N3 B8669033 3-(1-Ethyl-1H-imidazol-4-yl)pyridine CAS No. 837376-59-7

3-(1-Ethyl-1H-imidazol-4-yl)pyridine

Cat. No.: B8669033
CAS No.: 837376-59-7
M. Wt: 173.21 g/mol
InChI Key: RBKCNBISIDBWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethyl-1H-imidazol-4-yl)pyridine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

837376-59-7

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(1-ethylimidazol-4-yl)pyridine

InChI

InChI=1S/C10H11N3/c1-2-13-7-10(12-8-13)9-4-3-5-11-6-9/h3-8H,2H2,1H3

InChI Key

RBKCNBISIDBWKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 34 (36 mg, 0.25 mmol) in THF (5 mL) under argon was added sodium hydride (12 mg, 0.29 mmol) in one portion and the resultant slurry was stirred for 20 min. Iodoethane (26 μL, 0.32 mmol) was added and the resultant solution was stirred for 10 min. The reaction was stopped by the careful addition of aqueous hydrochloric acid (1 N, 2 mL), diluted with 13 mL of water and washed with ethyl acetate (3×15 ml). Dichloromethane was added (25 mL) and the aqueous was adjusted to pH 9 with NaOH(aq) (10 N). The organic fraction was collected and the aqueous fraction was extracted with dichloromethane (20 mL), the combined organic fractions were dried (Na2SO4), filtered and the solvent was removed in vacuo. The crude material was chromatographed on silica gel (CH3OH/CHCl3, 2.5/97.5, Rf=0.27) to afford the title compound 59 (34 mg, 79% yield) as a clear oil: 1H NMR (CDCl3) δ 8.93 (m, 1H), 8.44 (m, 1H), 8.07 (m, 1H), 7.54 (br s, 1H), 7.28 (m, 2H), 4.02 (q, J=7.4 Hz, 2H), 1.49 (t, J=7.4 Hz, 3H); LRMS (ESI) m/z calcd for C10H11N3 [M+H]+ 174. found 174; HRMS (ESI) m/z calcd for C10H11N3 [M+H]+ 174.1031. found 174.1042; HPLC>97% (tR=13.28 min, 60 (A):40 (B): 0.02 (C); tR=3.67 min, 80 (A):20 (B): 0.1 (C).
Name
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
26 μL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
13 mL
Type
solvent
Reaction Step Five
Yield
79%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.